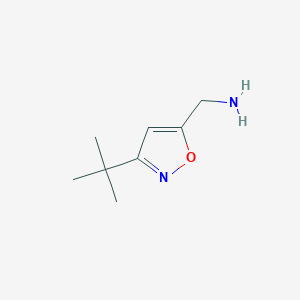

(3-Tert-butylisoxazol-5-YL)methanamine

Descripción general

Descripción

“(3-Tert-butylisoxazol-5-YL)methanamine” is a chemical compound with the CAS Number: 1196154-38-7 . It has a molecular weight of 154.21 and its IUPAC name is (3-tert-butyl-5-isoxazolyl)methanamine . The compound is typically stored at temperatures around -10 degrees and it is available in a liquid form .

Aplicaciones Científicas De Investigación

- Isoxazole derivatives, including (3-Tert-butylisoxazol-5-YL)methanamine, exhibit promising anticancer potential. Researchers have investigated their effects on cancer cell lines, and some derivatives have demonstrated cytotoxicity against various cancer types .

- The isoxazole ring contributes to anti-inflammatory properties. By modulating inflammatory pathways, compounds like (3-Tert-butylisoxazol-5-YL)methanamine may help mitigate inflammation-related diseases .

- Isoxazole derivatives have shown activity against bacteria, fungi, and other pathogens. Their unique structure makes them interesting candidates for developing novel antimicrobial agents .

- Some isoxazole compounds, including (3-Tert-butylisoxazol-5-YL)methanamine, exhibit antiviral effects. These compounds could be explored further for their ability to combat viral infections .

- The isoxazole ring has been associated with analgesic effects. While more research is needed, compounds like (3-Tert-butylisoxazol-5-YL)methanamine might contribute to pain management .

- Isoxazole derivatives have been investigated as immunosuppressants. Their potential to modulate immune responses could be valuable in treating autoimmune diseases .

Anticancer Properties

Anti-inflammatory Activity

Antimicrobial Effects

Antiviral Potential

Analgesic Properties

Immunosuppressive Activity

Safety and Hazards

The safety information available indicates that “(3-Tert-butylisoxazol-5-YL)methanamine” is potentially dangerous . The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The compound has also been assigned several hazard statements, including H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) .

Propiedades

IUPAC Name |

(3-tert-butyl-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)7-4-6(5-9)11-10-7/h4H,5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDSUZZDSIKIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Tert-butyl-1,2-oxazol-5-YL)methanamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Propyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2709925.png)

![benzo[d][1,3]dioxol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2709926.png)

![2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2709927.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2709929.png)

![[4-(3-Fluoropropoxy)phenyl]methanol](/img/structure/B2709930.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2709932.png)

![2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2709942.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2709943.png)